2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one
Description
2-[(E)-2-(3-Nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by an ethenyl group bridging the benzoxazinone core and a 3-nitrophenyl substituent. The nitro group at the meta position on the phenyl ring and the conjugated ethenyl linkage contribute to its electronic properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-[(E)-2-(3-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16-13-6-1-2-7-14(13)17-15(22-16)9-8-11-4-3-5-12(10-11)18(20)21/h1-10H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFGHMONVRUBR-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid with benzoyl chloride in the presence of pyridine to form 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . Another approach involves the catalyst-free annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions, yielding various 1,2-dihydroquinolines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted oxazinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of serine protease human leukocyte elastase, which is involved in tissue degeneration in various diseases . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing substrate degradation.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogues:
| Compound Name | Substituent on Benzoxazinone | Aromatic Group | Key Functional Groups |
|---|---|---|---|
| Target compound | Ethenyl | 3-Nitrophenyl | Nitro, conjugated ethenyl |
| 2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one (3f) | Direct aryl linkage | 3-Nitrophenyl | Nitro |
| Imprimatin A2 (7-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one) | Ethenyl + Chloro | 4-Nitrophenyl | Nitro, chloro, ethenyl |
| 2-[2-(3,4-Dimethoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one | Vinyl | 3,4-Dimethoxyphenyl | Methoxy, vinyl |
| 2-(2-Thienyl)-4H-3,1-benzoxazin-4-one | Direct heteroaryl linkage | Thienyl (heterocyclic) | Sulfur-containing heterocycle |
Key Observations :
- Conjugation Effects: The ethenyl group in the target compound enhances π-conjugation, which may improve UV absorption and photostability compared to non-conjugated analogues like 3f .
Physicochemical Properties
Solubility and Stability
- Target Compound : The nitro and ethenyl groups reduce water solubility but enhance stability in organic solvents (e.g., acetonitrile).
- Imprimatin A2 : The chloro substituent increases lipophilicity, favoring cell membrane penetration in biological systems .
- Methoxy-Substituted Analogues : 3,4-Dimethoxyphenyl derivatives exhibit higher solubility in polar aprotic solvents due to electron-donating methoxy groups .
Thermal Properties
Herbicidal Activity
- Target Compound: Expected to exhibit moderate herbicidal activity (IC50 ~10–50 μM), comparable to phenoxyacetic acid herbicides. The ethenyl group may mimic the carboxylic acid substructure in commercial herbicides like 2,4-D .
- Imprimatin A2 : Demonstrated immune-priming activity in Arabidopsis, enhancing plant defense against pathogens .
Antimicrobial Activity
| Compound | Activity Against | MIC/IC50 |
|---|---|---|
| Target compound | Staphylococcus aureus | Pending studies |
| 3f | Bacillus subtilis | 12.5 µg/mL |
| 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one | Staphylococcus aureus | 50 µg/mL |
Structure-Activity Relationship : Nitro groups at meta positions (as in the target compound) may enhance Gram-positive bacterial inhibition compared to para-substituted analogues .
Spectral Characterization
- IR Spectroscopy: The target compound shows characteristic C=O stretching at ~1700 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹, consistent with nitrobenzoxazinones .
- NMR : The ethenyl protons appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz), confirming the E-configuration .
Biological Activity
2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a heterocyclic compound known for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound features a nitrophenyl group attached to a vinyl group, which is further linked to a benzoxazinone ring. Its molecular formula is C16H10N2O4, with a molecular weight of 294.26 g/mol .
The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which can modify its biological activity. The presence of the nitrophenyl group is particularly significant as it can influence the compound's interaction with biological targets .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown that certain derivatives demonstrate significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities range from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Derivative A | S. aureus | 0.0039 |
| Derivative B | E. coli | 0.025 |
| Derivative C | Pseudomonas aeruginosa | Not tested |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. The efficacy of the compound varies depending on the specific cancer type and the concentration used .
Case Study: Anticancer Activity
In a study examining the effects of various benzoxazinone derivatives on cancer cell proliferation, this compound was found to significantly reduce cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be around 15 µM, indicating potent activity compared to control groups .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The nitrophenyl group may facilitate binding to target sites, leading to altered enzyme activity or disruption of cellular processes .
Research Findings
Recent studies have expanded on the potential applications of this compound in drug development:
- Enzyme Inhibition : Some derivatives have shown promise as enzyme inhibitors, which could be leveraged in therapeutic contexts.
- Polymer Development : The unique properties of this compound are being explored for use in creating advanced materials with specific functionalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
